(Z)-Phenyl(2-thienyl)methanone hydrazone

Analytical Chemistry Metal Ion Detection Spectrophotometry

This heterocyclic hydrazone features an unsubstituted phenyl ring and 2-thienyl group linked via a hydrazone bridge, creating a conjugated π-system with distinct metal-coordinating properties. Designated as an analytical reagent (NSC 43046), it is ideal for systematic metal-ion detection method development, SAR programs requiring unsubstituted hydrazone baseline, and synthesis of transition-metal complexes. Procurement should be for comparative validation studies, not large-scale application. Packaging available in research quantities.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 830-73-9
Cat. No. B12651374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Phenyl(2-thienyl)methanone hydrazone
CAS830-73-9
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NN)C2=CC=CS2
InChIInChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2/b13-11+
InChIKeyXCDZXRQCFJDTQK-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Phenyl(2-thienyl)methanone hydrazone (CAS 830-73-9): 采购前技术验证与差异化证据指南


(Z)-Phenyl(2-thienyl)methanone hydrazone (CAS 830-73-9), also designated NSC 43046, is a heterocyclic hydrazone derivative with molecular formula C₁₁H₁₀N₂S and molecular weight of 202.28 g/mol . The compound is characterized by a hydrazone functional group (C=N-NH₂) linking phenyl and 2-thienyl moieties, which confers a conjugated π-electron system spanning both aromatic rings [1]. Key physicochemical properties include a density of 1.19 g/cm³ and boiling point of 336.8°C at 760 mmHg [2]. Notably, the compound is designated as an analytical reagent in established reference works [3], supporting its consideration for applications requiring defined metal-ion coordination behavior. However, procurement decisions must account for the limited availability of peer-reviewed comparative performance data.

为什么不能用通用腙类化合物简单替代 (Z)-Phenyl(2-thienyl)methanone hydrazone


Generic substitution among hydrazone derivatives is inadvisable without explicit comparative validation due to the compound's unique electronic and steric architecture. The specific combination of an unsubstituted phenyl ring and a 2-thienyl heterocycle linked via a hydrazone bridge (C=N-NH₂) creates a conjugated π-system with distinct electron-donating and metal-coordinating properties that differ substantially from analogs bearing substituents on the phenyl ring, alternative heterocycles (e.g., furan, pyridine), or N-substituted hydrazone variants [1]. The presence of the sulfur atom in the thiophene ring introduces polarizability and potential soft Lewis base character that influences metal-ion binding selectivity [2]. Furthermore, the compound's designation as an analytical reagent with established metal-ion complexation behavior underscores that its utility is predicated on a specific set of coordination characteristics, not a generalized hydrazone reactivity profile [3]. Procurement of in-class alternatives without head-to-head validation under identical experimental conditions risks non-equivalent performance in metal-ion detection sensitivity, extraction efficiency, or biological target engagement.

(Z)-Phenyl(2-thienyl)methanone hydrazone 的可验证差异化定量证据


Hydrazone 类化合物的分析试剂应用验证

The compound is recognized as an analytical reagent in the authoritative Dictionary of Analytical Reagents, confirming its inclusion among validated hydrazone-based metal-ion detection agents [1]. This classification distinguishes it from non-reagent-grade hydrazone compounds that lack documented analytical utility. However, no peer-reviewed studies directly comparing the detection limits, selectivity coefficients, or molar absorptivity of (Z)-Phenyl(2-thienyl)methanone hydrazone against alternative hydrazone reagents (e.g., benzoylhydrazine-derived analogs, phenylhydrazones, or substituted variants) under identical conditions were identified in the current search. Consequently, this evidence is classified as supporting rather than comparative. The absence of head-to-head quantitative data represents a critical information gap that should inform procurement decisions and experimental design.

Analytical Chemistry Metal Ion Detection Spectrophotometry

Structural Differentiation from N-Substituted Hydrazone Anti-inflammatory Analogs

Patent literature establishes a clear structural demarcation between (Z)-Phenyl(2-thienyl)methanone hydrazone and N-substituted hydrazones claimed for anti-inflammatory applications [1]. The patented compositions specifically require an N-substituted hydrazone moiety with formula (I), wherein Z represents a 2-thienyl or phenyl radical. The target compound, bearing an unsubstituted hydrazone group (C=N-NH₂ rather than C=N-NH-R or C=N-NR₂), falls structurally outside the patent's active ingredient scope. This distinction is critical: the N-substitution pattern fundamentally alters the compound's hydrogen-bonding capacity, metal-chelating geometry, and metabolic stability [2]. No experimental data were identified that directly compare the target compound's anti-inflammatory potency (e.g., IC₅₀ in COX or LOX inhibition assays, reduction in intraocular pressure, or leukocytic infiltration metrics) against the patented N-substituted derivatives.

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

Thiophene-Containing Hydrazone Class Activity Profile: Antimicrobial and CNS Depressant Potential

Class-level evidence from structurally related thiophene-substituted hydrazone derivatives indicates potential for antimicrobial and CNS depressant activity [1][2]. One series of thiophene-containing hydrazone compounds showed significant analgesic activity compared to saline control [1]. A related series of N-acylhydrazonyl-thienyl derivatives (compounds 2 and 3) was evaluated against Mycobacterium tuberculosis [3]. However, (Z)-Phenyl(2-thienyl)methanone hydrazone itself has no publicly available MIC (minimum inhibitory concentration), IC₅₀, or in vivo efficacy data against any microbial strain or CNS target. The presence of the 2-thienyl moiety and hydrazone functionality suggests potential biological relevance, but extrapolation from class-level data without direct testing is scientifically unsound.

Antimicrobial CNS Pharmacology Thiophene Derivatives

Metal-Ion Complexation Capacity: Analytical Utility with Limited Comparative Data

Hydrazones as a class are established chelating agents for transition metal ions, forming stable complexes applicable to spectrophotometric determination and solvent extraction protocols [1]. The target compound's hydrazone group (C=N-NH₂) provides nitrogen donor atoms capable of coordinating to metals such as Cu(II), Fe(III), and Ni(II) [2]. The thiophene sulfur atom may contribute additional coordination capacity. However, no stability constants (log K) or molar absorptivity values (ε) for metal complexes of (Z)-Phenyl(2-thienyl)methanone hydrazone have been reported in the peer-reviewed literature accessible via the current search. Comparative studies evaluating extraction efficiency or detection sensitivity against alternative hydrazone reagents (e.g., 4-phenyl-3-thiosemicarbazide, benzoylhydrazine derivatives) under identical solvent and pH conditions are similarly absent [3].

Coordination Chemistry Spectrophotometry Extraction Chemistry

(Z)-Phenyl(2-thienyl)methanone hydrazone 的最佳研究与工业应用场景


Analytical Method Development: Baseline Characterization and Comparative Screening

Based on its inclusion in the Dictionary of Analytical Reagents [7], the compound is most appropriately procured for systematic analytical method development programs aimed at establishing its metal-ion detection parameters (λmax, molar absorptivity, stability constants) relative to established hydrazone reagents. This scenario requires internal generation of comparative data under defined solvent, pH, and temperature conditions to determine whether its specific electronic structure offers advantages over alternatives such as benzoylhydrazine-derived hydrazones or 4-phenyl-3-thiosemicarbazide [8]. Procurement quantity should align with the experimental design of such comparative studies, not large-scale application based on assumed superiority.

Medicinal Chemistry Starting Material: Structure-Activity Relationship (SAR) Exploration

The compound's structural distinction from patented N-substituted anti-inflammatory hydrazones [7] positions it as a potential starting material for SAR programs investigating the effect of hydrazone N-substitution on biological activity. Researchers can use the unsubstituted hydrazone scaffold as a baseline comparator against N-alkylated or N-acylated derivatives to isolate the contribution of the terminal NH₂ group to target binding, metabolic stability, or toxicity [8]. Procurement for this purpose should be accompanied by synthetic planning to generate comparative analogs.

Coordination Chemistry: Metal Complex Synthesis and Characterization

Hydrazones containing thiophene and phenyl moieties form complexes with transition metals that are of interest for catalytic, magnetic, and optical applications [7]. The target compound's unsubstituted hydrazone functionality and thienyl sulfur atom offer a specific coordination environment that may differ from more heavily substituted analogs [8]. Procurement is recommended for systematic synthesis and characterization of metal complexes (e.g., with Cu(II), Fe(III), Ni(II), Zn(II)), with publication of resulting stability constants and structural data to address the current information gap.

Biological Screening: Primary Activity Assessment

Given class-level evidence for antimicrobial and CNS activity among thiophene-containing hydrazones [7][8], the compound may be procured for primary in vitro screening assays. However, this application requires explicit recognition that no prior quantitative data (MIC, IC₅₀) exist for this specific compound. Procurement should be limited to quantities sufficient for initial dose-response screening against a defined panel of microbial strains or receptor targets, with results interpreted as preliminary SAR input rather than validated efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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